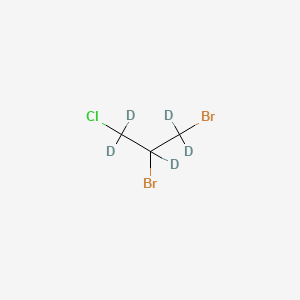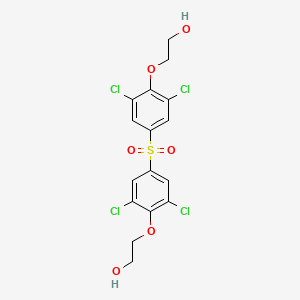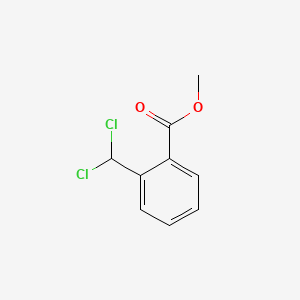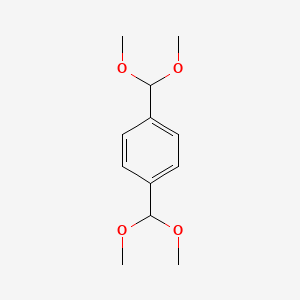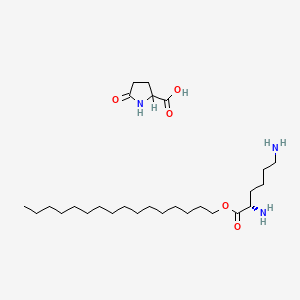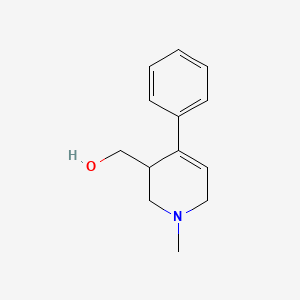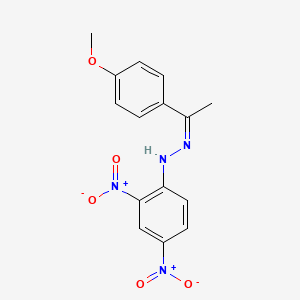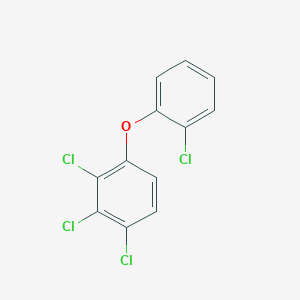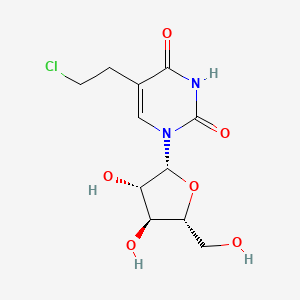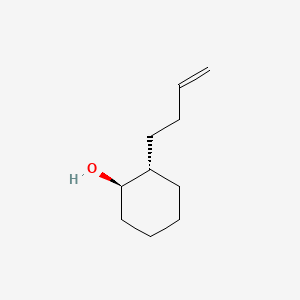
Cyclohexanol, 2-(3-butenyl)-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 2-(3-butenyl)-, trans- is a chemical compound with the molecular formula C₁₀H₁₈O. It is a derivative of cyclohexanol where a butenyl group is attached to the second carbon of the cyclohexanol ring in a trans configuration. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation of Cyclohexene: Cyclohexene can be converted to cyclohexanol through hydroboration-oxidation. The reaction involves the addition of borane (BH₃) to cyclohexene followed by oxidation with hydrogen peroxide (H₂O₂) to yield cyclohexanol.
Hydrogenation of Cyclohexene: Cyclohexene can also be hydrogenated using a catalyst such as palladium on carbon (Pd/C) to produce cyclohexanol.
Grignard Reaction: A Grignard reagent, such as ethyl magnesium bromide, can be reacted with cyclohexanone to form cyclohexanol.
Industrial Production Methods: Cyclohexanol is typically produced on an industrial scale through the oxidation of cyclohexane using air or oxygen in the presence of a catalyst such as cobalt or manganese. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Types of Reactions:
Oxidation: Cyclohexanol can be oxidized to cyclohexanone using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄).
Reduction: Cyclohexanol can be reduced to cyclohexane using reducing agents such as lithium aluminium hydride (LiAlH₄).
Substitution: Cyclohexanol can undergo substitution reactions with halogenating agents like thionyl chloride (SOCl₂) to form cyclohexyl chloride.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminium hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed:
Cyclohexanone (from oxidation)
Cyclohexane (from reduction)
Cyclohexyl chloride (from substitution)
Aplicaciones Científicas De Investigación
Cyclohexanol, 2-(3-butenyl)-, trans- is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used as a precursor in the synthesis of biologically active compounds.
Medicine: It may be involved in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which cyclohexanol, 2-(3-butenyl)-, trans- exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile in various reactions. The molecular targets and pathways involved would vary based on the specific reaction or application.
Comparación Con Compuestos Similares
Cyclohexanol, 2-(3-butenyl)-, cis-
Cyclohexanol, 3-(3-butenyl)-, trans-
Cyclohexanol, 3-(3-butenyl)-, cis-
Uniqueness: Cyclohexanol, 2-(3-butenyl)-, trans- is unique due to its trans configuration, which affects its chemical reactivity and physical properties compared to its cis isomer and other positional isomers.
Propiedades
Número CAS |
3392-93-6 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1R,2S)-2-but-3-enylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-3-6-9-7-4-5-8-10(9)11/h2,9-11H,1,3-8H2/t9-,10-/m1/s1 |
Clave InChI |
RYESRRSHSJJRFX-NXEZZACHSA-N |
SMILES isomérico |
C=CCC[C@@H]1CCCC[C@H]1O |
SMILES canónico |
C=CCCC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


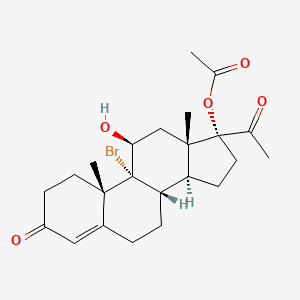
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
